molecular formula C10H15N3O4S B13014133 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13014133
M. Wt: 273.31 g/mol
InChI Key: FWQAPZJHZVMWRU-UHFFFAOYSA-N
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Description

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a pyrrolidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by sulfonation and subsequent attachment of the pyrrolidine carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H15N3O4S/c1-6-9(7(2)12-11-6)18(16,17)13-4-3-8(5-13)10(14)15/h8H,3-5H2,1-2H3,(H,11,12)(H,14,15)

InChI Key

FWQAPZJHZVMWRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(C2)C(=O)O

Origin of Product

United States

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